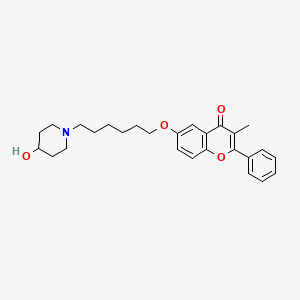
Cyclotetraglucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobis-(1->6)-alpha-nigerosyl is a cyclic tetrasaccharide constructed from four alpha-glucopyranosyl residues joined by alternate alpha-(1->6)- and alpha-(1->3)-linkages. It is a macrocycle and a tetrasaccharide. It derives from a nigerose and an isomaltose.
科学的研究の応用
1. PET Imaging in Lung Cancer
Cyclotetraglucose derivatives, such as fluorodeoxyglucose (FDG), are used in positron emission tomography (PET) imaging to predict chemotherapy response in non-small-cell lung cancer (NSCLC). FDG-PET allows quantitative assessment of tumor glucose uptake, correlating metabolic activity with therapy outcomes (Weber et al., 2003).
2. Cyclodextrins in Drug Delivery
Cyclodextrins, cyclic oligomers of glucose including cyclotetraglucose, are significant in pharmaceuticals for improving drug bioavailability. They form water-soluble inclusion complexes with small molecules, aiding in drug delivery without eliciting immune responses (Davis & Brewster, 2004).
3. Metabolic Stability Studies
Cyclotetraglucose analogs like 3-O-Methyl-d-glucose are vital in studying blood-brain barrier transport and hexose distribution spaces in the brain. These studies focus on the compound's chemical stability in tissues (Jay et al., 1990).
4. Enzyme Interaction Research
Cyclotetraglucose derivatives are used in researching enzyme-ligand interactions. For instance, analyzing the interaction between fructose-1,6-/sedoheptanose-1,7-diphosphatase from cyanobacteria and its ligands provides insights into biochemical processes and drug screening models (Feng et al., 2020).
5. Glycoconjugates in Biomedical Applications
Cyclotetraglucose-based glycoconjugates have biomedical significance. For example, glucose and galactose conjugates of 1,4,8,11-tetraazacyclotetradecane (cyclam) and their Cu(II) complexes serve as lectin ligands and agents in preventing metal-induced amyloid aggregation (Lanza et al., 2015).
6. Cyclodextrin-Catalyzed Reactions
Cyclodextrins, including cyclotetraglucose, catalyze various organic reactions due to their inclusion capabilities with small organic molecules. They have applications in synthetic chemistry and natural product chemistry (Bai et al., 2017).
7. Exploring Versatile Applications
Cyclotetraglucose, as part of cyclodextrins, shows diverse applications in pharmaceuticals, food, nutrition, and other industries. Its ability to form inclusion complexes with various molecules expands its utility in scientific and commercial fields (Sharma & Baldi, 2016).
特性
CAS番号 |
159640-28-5 |
|---|---|
製品名 |
Cyclotetraglucose |
分子式 |
C24H40O20 |
分子量 |
648.6 g/mol |
IUPAC名 |
(1R,3S,4R,5R,7S,10R,11S,12S,13R,14R,16S,17R,18R,20S,23R,24S,25S,26R,28R,30R)-5,18-bis(hydroxymethyl)-2,6,8,15,19,21,27,29-octaoxapentacyclo[21.3.1.13,7.110,14.116,20]triacontane-4,11,12,13,17,24,25,26,28,30-decol |
InChI |
InChI=1S/C24H40O20/c25-1-5-11(29)19-17(35)21(39-5)37-3-7-9(27)14(32)16(34)24(42-7)44-20-12(30)6(2-26)40-22(18(20)36)38-4-8-10(28)13(31)15(33)23(41-8)43-19/h5-36H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21+,22+,23-,24-/m1/s1 |
InChIキー |
NIFXVRWMHZPIFE-KCLHJWPFSA-N |
異性体SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@H]3[C@@H]([C@H](O[C@@H]([C@@H]3O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@@H]([C@H](O[C@@H]([C@@H]5O)O1)CO)O)O)O)O)CO)O)O)O)O |
SMILES |
C1C2C(C(C(C(O2)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)OC5C(C(OC(C5O)O1)CO)O)O)O)O)CO)O)O)O)O |
正規SMILES |
C1C2C(C(C(C(O2)OC3C(C(OC(C3O)OCC4C(C(C(C(O4)OC5C(C(OC(C5O)O1)CO)O)O)O)O)CO)O)O)O)O |
その他のCAS番号 |
159640-28-5 |
同義語 |
cycloalternan |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




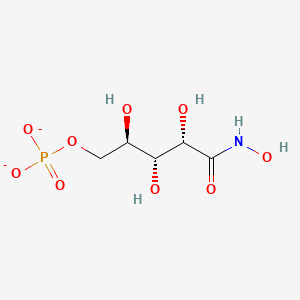
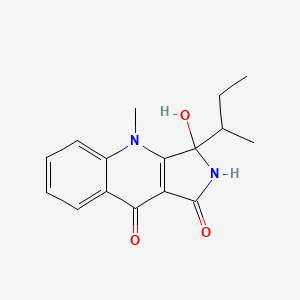
![(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one](/img/structure/B1245744.png)

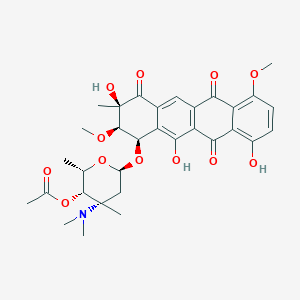

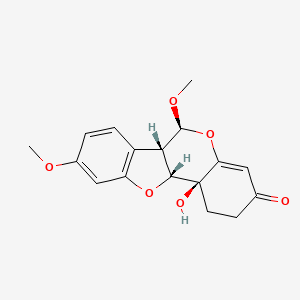
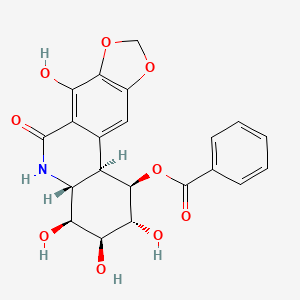

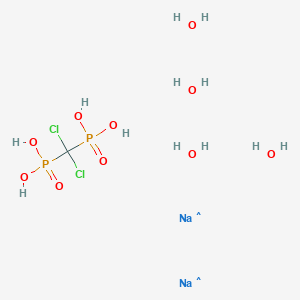
![[(1S,4R,5R,6S,7S,8R,13R,14R,16S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1245755.png)

